

Interpreting the NMR Spectra of 9H-Carbazol-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9H-Carbazol-4-ol

Cat. No.: B019958

[Get Quote](#)

For researchers and professionals in drug development and organic synthesis, a thorough understanding of spectroscopic data is paramount for the accurate identification and characterization of molecular structures. This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **9H-Carbazol-4-ol**, alongside its parent compound, carbazole, and a substituted derivative, 9-methylcarbazole. Due to the limited availability of direct experimental spectra for **9H-Carbazol-4-ol** in publicly accessible databases, this guide presents a predicted spectrum based on established substituent effects on the carbazole nucleus.

Predicted and Comparative NMR Data

The following tables summarize the experimental NMR data for carbazole and 9-methylcarbazole, and the predicted data for **9H-Carbazol-4-ol**. These predictions are derived from the known chemical shifts of carbazole and the expected influence of a hydroxyl group on the aromatic ring.

Table 1: ^1H NMR Spectral Data Comparison (in CDCl_3)

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Carbazole	H-1, H-8	7.3	d	8.1
H-2, H-7	7.4	t	7.6	
H-3, H-6	7.1	t	7.4	
H-4, H-5	8.0	d	7.8	
N-H	~8.0	br s	-	
9-Methylcarbazole	H-1, H-8	8.07	d	7.8
H-2, H-7	7.21	t	7.5	
H-3, H-6	7.44	t	7.8	
H-4, H-5	7.33	d	8.1	
N-CH ₃	3.74	s	-	
9H-Carbazol-4-ol (Predicted)	H-1	~7.2	d	~8.0
H-2	~7.3	t	~7.5	
H-3	~6.9	d	~7.5	
H-5	~7.8	d	~8.0	
H-6	~7.1	t	~7.5	
H-7	~7.4	t	~7.5	
H-8	~7.9	d	~8.0	
N-H	~8.0	br s	-	
O-H	variable	br s	-	

Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)

Compound	Carbon	Chemical Shift (δ , ppm)
Carbazole[1]	C-1, C-8	110.0
C-2, C-7	120.0	
C-3, C-6	125.0	
C-4, C-5	123.0	
C-4a, C-4b	121.0	
C-8a, C-9a	139.0	
9-Methylcarbazole	C-1, C-8	108.7
C-2, C-7	125.7	
C-3, C-6	118.9	
C-4, C-5	120.3	
C-4a, C-4b	121.6	
C-8a, C-9a	140.9	
N-CH ₃	29.1	
9H-Carbazol-4-ol (Predicted)	C-1	~112
C-2	~121	
C-3	~115	
C-4	~150	
C-4a	~122	
C-4b	~120	
C-5	~124	
C-6	~126	
C-7	~120	
C-8	~111	

C-8a	~140
C-9a	~138

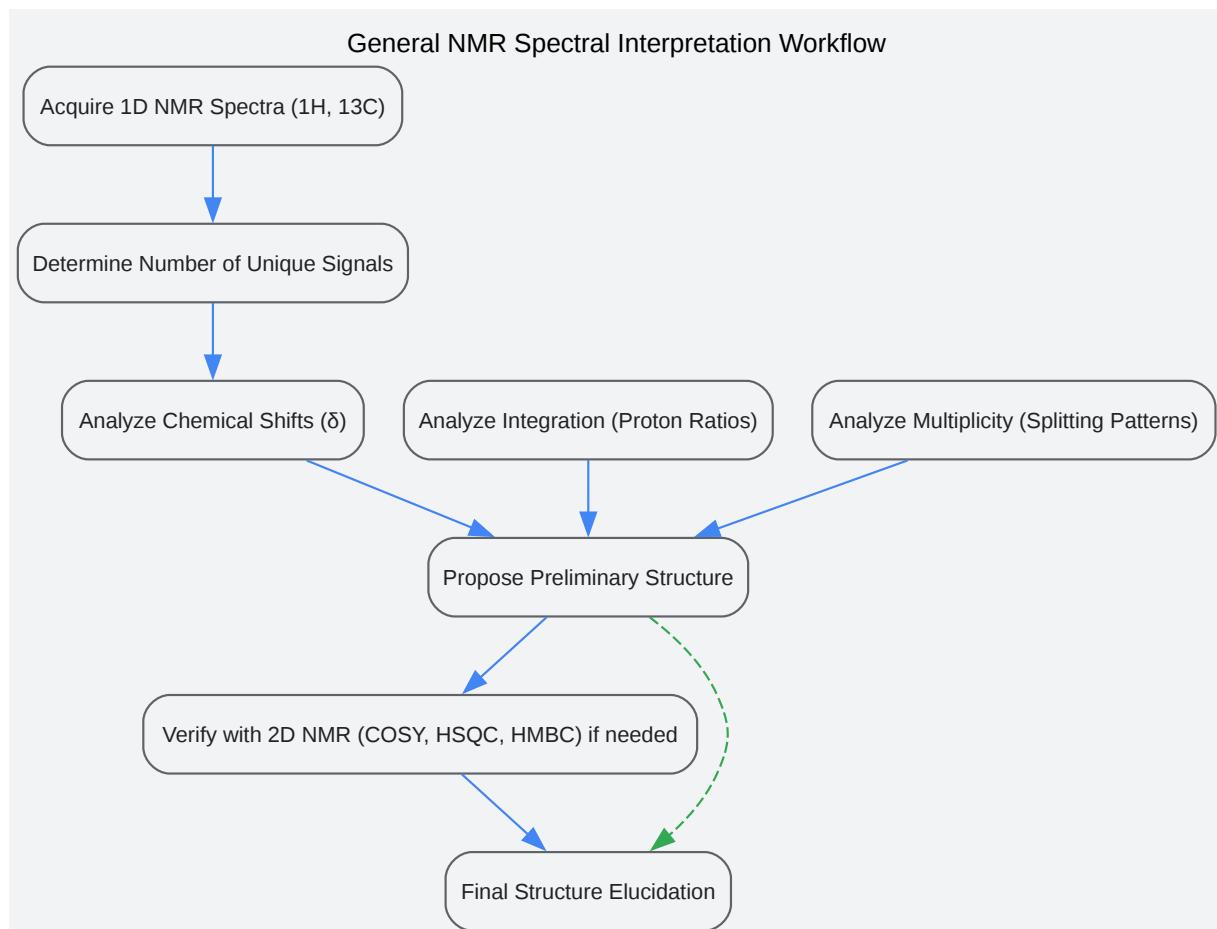
Experimental Protocols

A general procedure for acquiring ^1H and ^{13}C NMR spectra of carbazole derivatives is as follows:

Sample Preparation:

- Weigh 5-10 mg of the carbazole compound for ^1H NMR (20-50 mg for ^{13}C NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

Instrumentation and Data Acquisition:


- Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher.
- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - The number of scans can range from 8 to 32, depending on the sample concentration.
 - Process the data with a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for carbazoles).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
 - Process the data similarly to the ^1H NMR spectrum.

Visualization of Structure and Workflow

To aid in the interpretation of the NMR data, the chemical structure of **9H-Carbazol-4-ol** with numbered atoms is provided below. Additionally, a generalized workflow for NMR spectral analysis is illustrated.

Caption: Numbered structure of **9H-Carbazol-4-ol**.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for NMR spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Interpreting the NMR Spectra of 9H-Carbazol-4-ol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019958#interpreting-the-1h-nmr-and-13c-nmr-spectra-of-9h-carbazol-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com